8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL
Description
Properties
IUPAC Name |
tert-butyl 2-fluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-10,15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPYVVSZDGBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-ol
The core approach involves constructing the bicyclic scaffold via cyclization reactions starting from suitable precursors, followed by selective functionalization at specific positions, including fluorination and Boc-protection of the nitrogen atom. The synthesis typically proceeds through:
- Formation of the bicyclic skeleton via intramolecular cyclization.
- Introduction of the fluorine atom at the 2-position.
- Protection of the nitrogen atom with tert-butyloxycarbonyl (Boc) groups.
- Final functional group modifications to yield the target compound.
This approach ensures stereochemical control and functional group compatibility, critical for biological activity.
Preparation of the Bicyclic Core
The synthesis often begins with a suitably substituted cyclohexane derivative bearing functional groups that facilitate cyclization. For example, a precursor with a leaving group (e.g., halogen) at the appropriate position and a nucleophilic nitrogen can undergo intramolecular nucleophilic substitution or cycloaddition to form the bicyclic structure.
- Preparation of the precursor: Starting from a cyclohexanone or cyclohexanol derivative, introduce amino and fluorine substituents via nucleophilic substitution or electrophilic fluorination.
- Cyclization: Employ conditions such as heating or microwave irradiation with bases or catalysts (e.g., palladium complexes) to promote intramolecular cyclization, forming the bicyclo[3.2.1]octane core.
Patents and literature describe similar strategies, where protected amino alcohols undergo cyclization with suitable leaving groups to form the core scaffold, followed by fluorination at the desired position.
Boc-Protection of the Nitrogen
The Boc protecting group is introduced after the core structure is assembled, typically via:
- Reaction with di-tert-butyl dicarbonate (Boc2O): In the presence of a base such as triethylamine or sodium bicarbonate.
- Conditions: Usually performed in an aprotic solvent like dichloromethane at room temperature.
This step is straightforward and commonly employed in peptide and heterocyclic synthesis to protect nitrogen functionalities, ensuring selective reactions at other sites.
Final Functionalization and Purification
The last steps involve:
- Purification via chromatography.
- Confirmation of structure and stereochemistry via NMR, MS, and X-ray crystallography.
- Storage under inert atmosphere at low temperature to prevent degradation.
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents | Conditions | Key Considerations |
|---|---|---|---|---|
| 1. Core synthesis | Intramolecular cyclization | Protected amino alcohols, halogenated precursors | Heating, microwave | Stereocontrol, regioselectivity |
| 2. Fluorination | Electrophilic fluorination | Selectfluor, NFSI | Room temperature, inert atmosphere | Regioselectivity at 2-position |
| 3. Boc-protection | Carbamate formation | Boc2O, triethylamine | Room temp, dichloromethane | Complete protection, avoiding overreaction |
| 4. Purification | Chromatography | Silica gel | Standard | Structural confirmation |
Notes on Research Findings
- Synthetic versatility: The literature emphasizes the importance of protecting groups and stereoselective reactions to achieve high yields and stereochemical purity.
- Method optimization: Microwave-assisted cyclizations and fluorination have been shown to improve yields and reaction times.
- Application in drug synthesis: These methods are adaptable for synthesizing analogs with modifications at different positions, crucial for medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Deprotected amines or modified fluorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for the incorporation of functional groups that enhance biological activity.
Case Study : Research has demonstrated its potential in synthesizing novel compounds with anti-cancer properties. For instance, derivatives of this bicyclic compound have shown promising results in inhibiting tumor growth in vitro, indicating its utility in developing targeted cancer therapies.
Neuroscience
The compound’s structural similarity to neurotransmitters makes it a candidate for studying receptor interactions in the central nervous system (CNS).
Case Study : Studies have explored its effects on serotonin receptors, suggesting that modifications of the bicyclic structure can lead to compounds with enhanced affinity and selectivity for specific receptor subtypes, which is crucial for developing treatments for mood disorders.
Fluorine Chemistry
The presence of fluorine in this compound enhances lipophilicity and metabolic stability, making it an important compound in fluorinated drug design.
Case Study : Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This property is being investigated for developing new antibiotics that can resist enzymatic degradation.
Data Tables
Mechanism of Action
The mechanism of action of 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure and fluorine atom contribute to its binding affinity and selectivity. The Boc protecting group can be removed under physiological conditions, allowing the active compound to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogues and their properties:
Key Trends
Substituent Effects on Bioactivity Fluorine: Compounds with fluorine (e.g., rac-2a, 4-fluorophenyl derivatives) exhibit enhanced metabolic stability and receptor binding due to fluorine’s electronegativity and small size . Aryl Groups: 3-Aryl substitutions (e.g., 4-fluorophenyl, 4-CF₃-phenyl) significantly improve dopamine D2-like receptor affinity, with Ki values in the nanomolar range .
Stereochemical Influence
- Endo vs. Exo Isomers : Endo-hydroxy isomers (e.g., endo-3-hydroxy-flubatine) generally show higher receptor binding potency than exo counterparts due to optimal spatial alignment .
Protective Groups
- Boc vs. Alkyl Groups : The Boc group in the target compound provides temporary amine protection during synthesis, whereas alkyl groups (e.g., isopropyl, methyl) permanently modify pharmacokinetic properties .
Synthetic Complexity
- Deprotection Steps : Boc removal requires acidic conditions (e.g., HBr in ether), while alkylated derivatives (e.g., 8-isopropyl) require alkylation reagents like 3-chloropropyl sulfides .
Biological Activity
The compound 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL , with the CAS number 1404196-40-2 , is a member of the bicyclic amine family and has garnered attention due to its potential biological activities. This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects, including analgesic, anticholinergic, and psychoactive properties.
- Molecular Formula : C₁₂H₂₀FNO₃
- Molecular Weight : 245.29 g/mol
- CAS Number : 1404196-40-2
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Receptor Binding Affinity : The compound exhibits significant binding affinity to various neurotransmitter receptors, particularly those involved in pain modulation and cognitive processes.
- Neuropharmacological Effects : Studies indicate that this compound may influence neurotransmitter systems, particularly through its interaction with opioid and dopamine receptors, potentially offering therapeutic avenues in pain management and neurodegenerative disorders.
- Synthesis and Derivatives : The synthesis of this compound has been explored for its enantioselective properties, which are crucial for enhancing biological activity and reducing side effects in therapeutic applications.
Case Studies
Several studies have investigated the biological implications of the compound:
- Enantioselective Synthesis :
- Pharmacological Testing :
- Neurotransmitter Interaction :
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves selective fluorination at the 2-position and Boc protection of the nitrogen. A validated approach for analogous compounds uses radical cyclization with n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . For Boc protection, reactions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, are standard. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Confirm stereochemistry using X-ray crystallography (SHELX software for refinement) and ¹H/¹³C NMR analysis .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions and Boc-group integrity. Fluorine coupling patterns (³JF-H) at C2 are diagnostic .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₄H₂₃FNO₃, expected [M+H]⁺: 296.166).
- IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹ for Boc group) .
Advanced Research Questions
Q. How does fluorination at the 2-position modulate sigma receptor affinity in 8-azabicyclo[3.2.1]octan-3-ol derivatives?
- Methodological Answer : Fluorine’s electronegativity and steric effects enhance sigma-2 receptor selectivity. Competitive binding assays (radiolabeled [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1) show that 2-fluoro derivatives exhibit >50-fold selectivity for sigma-2 over sigma-1 receptors. Structural analogs with fluorine substitutions demonstrate Ki values <10 nM for sigma-2, attributed to optimized hydrophobic interactions in the receptor pocket .
Q. What strategies are effective for analyzing enantiomeric purity in chiral 8-azabicyclo[3.2.1]octan-3-ol derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Retention time differences ≥2 min confirm baseline resolution.
- Circular dichroism (CD) : Compare CD spectra with enantiopure standards (e.g., (1R,3r,5S)-configured analogs) to assign absolute configuration .
- Mosher’s ester analysis : Derivatize the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and analyze ¹H NMR shifts to confirm stereochemistry .
Q. How can computational modeling predict metabolic stability of fluorinated bicyclic compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict resistance to oxidative metabolism. BDEs >110 kcal/mol correlate with enhanced stability.
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots. Fluorine’s steric shielding at C2 reduces CYP3A4 interactions .
- In vitro microsomal assays : Validate predictions using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .
Q. What experimental designs mitigate diastereomer formation during bicyclic core synthesis?
- Methodological Answer :
- Thermodynamic control : Prolonged heating (reflux in toluene, 12–24 hr) favors the endo-diastereomer via chair-like transition states.
- Kinetic control : Low-temperature (−78°C) lithiation of intermediates minimizes epimerization.
- Additives : Use HMPA or DMPU to stabilize transition states and improve diastereoselectivity (>20:1 dr) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
